![molecular formula C25H32N4O7S B13838990 N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)
N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oprozomib is an orally active second-generation proteasome inhibitor developed by Proteolix, which was acquired by Onyx Pharmaceuticals, an Amgen subsidiary, in 2009 . It selectively inhibits chymotrypsin-like activity of both the constitutive proteasome and immunoproteasome . Oprozomib is structurally related to carfilzomib and has the added benefit of being orally bioavailable . It is being investigated for the treatment of hematologic malignancies, specifically multiple myeloma .
Métodos De Preparación
The synthesis of oprozomib involves the creation of a tripeptide epoxyketone structure. Industrial production methods focus on optimizing yield and purity while ensuring the compound’s stability and bioavailability .
Análisis De Reacciones Químicas
Oprozomib undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for the metabolism of oprozomib in the body.
Substitution Reactions: Common reagents and conditions used in these reactions include epoxide hydrolases and cytochrome P450 enzymes.
Major Products: The primary metabolite formed is a diol, resulting from direct epoxide hydrolysis.
Aplicaciones Científicas De Investigación
Oprozomib has shown significant potential in various scientific research applications:
Mecanismo De Acción
Oprozomib exerts its effects by forming a covalent bond with the active site N-terminal threonine of the 20S proteasome . This inhibits the proteasome’s chymotrypsin-like activity, leading to the accumulation of proteins that induce apoptosis in cancer cells . The molecular targets include the constitutive proteasome and immunoproteasome .
Comparación Con Compuestos Similares
Oprozomib is structurally and functionally similar to other proteasome inhibitors such as:
Carfilzomib: Both are epoxyketone derivatives and share similar mechanisms of action.
Bortezomib: Unlike oprozomib, bortezomib is a boronic acid-derived proteasome inhibitor.
Ixazomib: Another orally available proteasome inhibitor, but derived from boronic acid.
Oprozomib’s uniqueness lies in its oral bioavailability and its effectiveness against bortezomib-resistant multiple myeloma cells .
Propiedades
Fórmula molecular |
C25H32N4O7S |
|---|---|
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C25H32N4O7S/c1-15-26-11-20(37-15)24(33)29-19(13-35-4)23(32)28-18(12-34-3)22(31)27-17(21(30)25(2)14-36-25)10-16-8-6-5-7-9-16/h5-9,11,17-19H,10,12-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t17-,18+,19+,25+/m0/s1 |
Clave InChI |
SWZXEVABPLUDIO-UFXZXOMWSA-N |
SMILES isomérico |
CC1=NC=C(S1)C(=O)N[C@H](COC)C(=O)N[C@H](COC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[C@]3(CO3)C |
SMILES canónico |
CC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


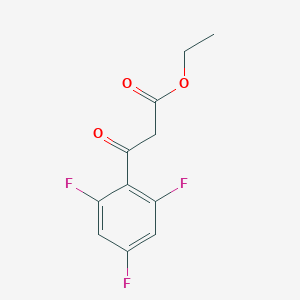
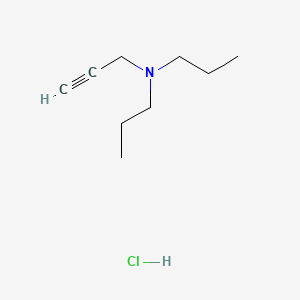
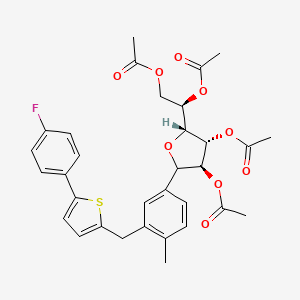
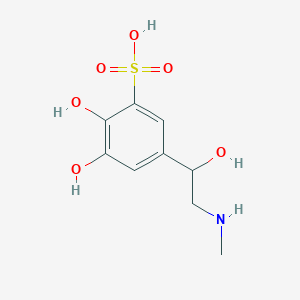
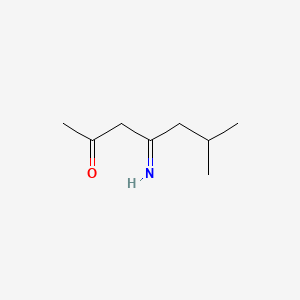
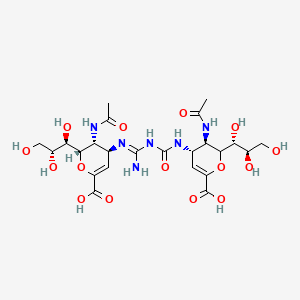
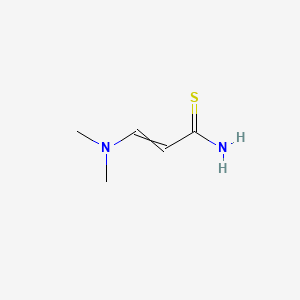
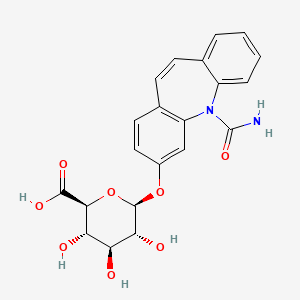
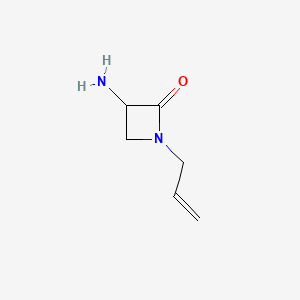
![(5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt](/img/structure/B13838960.png)
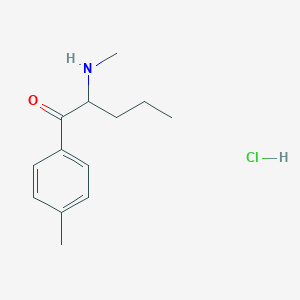
![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-8-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine](/img/structure/B13838969.png)
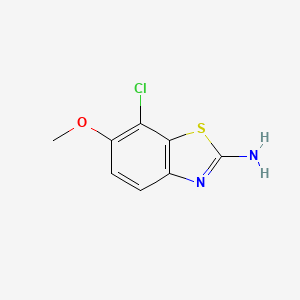
![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)
